Methyl trideca-3,4-dienoate
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Overview
Description
Methyl trideca-3,4-dienoate is an organic compound characterized by the presence of a methyl ester group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trideca-3,4-dienoate typically involves the esterification of trideca-3,4-dienoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in the presence of the acid catalyst to achieve the desired esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of solid acid catalysts can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl trideca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alkanes, alkenes
Substitution: Amides, esters
Scientific Research Applications
Methyl trideca-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl trideca-3,4-dienoate involves its interaction with specific molecular targets. The conjugated diene system can participate in cycloaddition reactions, forming cyclic compounds. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl trideca-2,4-dienoate
- Ethyl trideca-3,4-dienoate
- Methyl trideca-3,5-dienoate
Uniqueness
Methyl trideca-3,4-dienoate is unique due to its specific diene configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its conjugated diene system allows for unique cycloaddition reactions, making it valuable in synthetic chemistry.
Properties
CAS No. |
81981-09-1 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10,12H,3-9,13H2,1-2H3 |
InChI Key |
GJZFJFPUWJPEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=C=CCC(=O)OC |
Origin of Product |
United States |
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